molecular formula C5H12OS B12743108 (2R,3R)-2-Methyl-3-sulfanyl-butan-1-ol CAS No. 669070-07-9

(2R,3R)-2-Methyl-3-sulfanyl-butan-1-ol

Cat. No.: B12743108
CAS No.: 669070-07-9
M. Wt: 120.22 g/mol
InChI Key: RFMHFOPFUZZBAD-RFZPGFLSSA-N
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Description

(2R,3R)-2-Methyl-3-sulfanyl-butan-1-ol is a high-purity, chiral organosulfur compound of significant interest in flavor and fragrance research. Its molecular formula is C5H12OS, with a molecular weight of 120.21 g/mol . This specific stereoisomer is part of a family of compounds known for their potent, high-impact aroma characteristics, which are highly dependent on the absolute configuration of the two chiral centers . The compound is professionally valued for its role in creating savory, roasted, and meaty tonalities; at lower dosages, it can impart nuances reminiscent of grapefruit, making it a molecule of high interest for the development of complex flavor profiles . The precise sensory properties and low odor thresholds of such mercapto-alcohols make them critical subjects for study in the field of sensory science and food chemistry. Researchers utilize this compound to investigate structure-activity relationships, particularly how different stereoisomers (e.g., (2R,3S)) influence receptor binding and perceived aroma . Its primary research value lies in the synthesis of authentic flavor models and the advancement of analytical methods for trace-level volatile sulfur compound detection. This product is intended for chemical analysis and in vitro laboratory research. This material is strictly for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or human consumption purposes. Proper handling procedures should be followed, as with all laboratory chemicals.

Properties

CAS No.

669070-07-9

Molecular Formula

C5H12OS

Molecular Weight

120.22 g/mol

IUPAC Name

(2R,3R)-2-methyl-3-sulfanylbutan-1-ol

InChI

InChI=1S/C5H12OS/c1-4(3-6)5(2)7/h4-7H,3H2,1-2H3/t4-,5-/m1/s1

InChI Key

RFMHFOPFUZZBAD-RFZPGFLSSA-N

Isomeric SMILES

C[C@H](CO)[C@@H](C)S

Canonical SMILES

CC(CO)C(C)S

Origin of Product

United States

Preparation Methods

Preparation Methods of (2R,3R)-2-Methyl-3-sulfanyl-butan-1-ol

General Synthetic Strategy

The synthesis of (2R,3R)-2-Methyl-3-sulfanyl-butan-1-ol typically involves:

  • Construction of the carbon backbone with correct stereochemistry
  • Introduction of the sulfanyl (thiol) group at the 3-position
  • Installation or retention of the primary alcohol at C-1
  • Control of stereochemistry at both C-2 and C-3 centers

Reported Synthetic Routes

Starting from α-Substituted Esters and Ketones

A common approach begins with ethyl acetate or related esters, which are α-activated using strong bases such as lithium bis(trimethylsilyl)amide (LiHMDS). This activation allows coupling with ketones like acetone to form hydroxy esters with the desired carbon skeleton.

  • Example: Ethyl acetate activated at the α-position is coupled with acetone to yield ethyl 3-hydroxy-3-methylbutyrate.
  • Subsequent bromination of the hydroxy group forms a good leaving group at C-3.
  • Treatment with thiourea introduces the sulfanyl group via nucleophilic substitution.
  • Hydrolysis of the intermediate thiouronium salt yields 3-mercapto-3-methylbutyric acid.
  • Final reduction with lithium aluminum hydride (LiAlH4) converts the acid to the corresponding 3-mercapto-3-methylbutanol.

This sequence is well-documented for the synthesis of related thiol alcohols and can be adapted for stereoselective synthesis by using chiral auxiliaries or catalysts during the coupling and substitution steps.

Stereoselective Synthesis via Chiral Catalysts or Auxiliaries

To obtain the (2R,3R) stereoisomer specifically, stereoselective methods are employed:

  • Use of chiral ligands or catalysts during the α-alkylation or aldol-type coupling steps to control the configuration at C-2.
  • Enantioselective nucleophilic substitution or thiolation at C-3 to set the sulfanyl stereocenter.
  • Protection/deprotection strategies to maintain stereochemical integrity during functional group transformations.

While detailed experimental procedures for the exact (2R,3R) isomer are limited in open literature, analogous methods for related chiral sulfanyl alcohols suggest that asymmetric catalysis or chiral pool synthesis (starting from chiral building blocks) are effective.

Data Table: Summary of Key Synthetic Steps and Conditions

Step Reagents/Conditions Purpose/Transformation Notes
α-Activation of ester Lithium bis(trimethylsilyl)amide (LiHMDS) Generate enolate for coupling Low temperature, inert atmosphere
Coupling with acetone Acetone, base Form hydroxy ester intermediate Control stereochemistry via chiral catalyst
Bromination N-bromosuccinimide (NBS) or similar Convert hydroxy to bromide (leaving group) Mild conditions to avoid racemization
Thiolation Thiourea Substitute bromide with thiol group Forms thiouronium salt intermediate
Hydrolysis Acidic or basic hydrolysis Convert thiouronium salt to mercapto acid Careful pH control to prevent side reactions
Reduction Lithium aluminum hydride (LiAlH4) Reduce acid to primary alcohol Anhydrous conditions required

Research Findings and Analytical Data

  • The stereochemistry of the product is confirmed by chiral chromatography and NMR spectroscopy, including NOESY and COSY experiments.
  • Mass spectrometry confirms molecular weight and purity.
  • Gas chromatography retention indices (RI) on non-polar columns (e.g., CP Sil 5 CB) provide reproducible analytical data for the compound, with RI ~987 under specified temperature programs.
  • The compound’s odor profile and biological relevance have been studied, but these are beyond the scope of preparation methods.

Chemical Reactions Analysis

Types of Reactions

(2R,3R)-2-Methyl-3-sulfanyl-butan-1-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: It can be reduced to form the corresponding thiol.

    Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives depending on the reagents and conditions used .

Scientific Research Applications

(2R,3R)-2-Methyl-3-sulfanyl-butan-1-ol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (2R,3R)-2-Methyl-3-sulfanyl-butan-1-ol involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby affecting their activity. The compound’s sulfanyl group plays a crucial role in its reactivity and interactions with biological molecules .

Comparison with Similar Compounds

Functional Group and Structural Analogs

2-Methyl-2-buten-1-ol
  • Structure : C₅H₁₀O; α,β-unsaturated alcohol with a methyl group at C2 and a hydroxyl group at C1.
  • Key Data :
    • Relative proportion in volatile compounds: 14.41 ± 1.39% (SPME-GC-MS) .
    • Physical properties (from analogous compounds):
  • Boiling point: ~98–140°C (similar to 3-Methyl-2-buten-1-ol in ).
  • The double bond in 2-Methyl-2-buten-1-ol increases volatility compared to saturated alcohols.
3-Methyl-2-butenal
  • Structure : C₅H₈O; α,β-unsaturated aldehyde with a methyl group at C3.
  • Key Data :
    • Relative proportion: 10.73 ± 2.71% (SPME-GC-MS) .
  • Comparison :
    • Aldehyde functional group confers higher reactivity (e.g., oxidation susceptibility) compared to the thiol-alcohol structure of the target compound.
3-Methylbutanoic Acid
  • Structure : C₅H₁₀O₂; carboxylic acid with a branched chain.
  • Key Data :
    • Relative proportion: 4.56 ± 0.45% (SPME-GC-MS) .
  • Comparison :
    • Carboxylic acid group increases acidity (pKa ~4.8) compared to the thiol (pKa ~10) and alcohol (pKa ~16–19) groups in the target compound.

Chirality and Stereochemical Comparisons

The (2R,3R) configuration of the target compound distinguishes it from achiral analogs like 2-Methyl-2-buten-1-ol. highlights methods for enantiomorph-polarity estimation, such as Rogers’s η and Flack’s x parameters, which are critical for verifying stereochemical purity in chiral compounds . For example:

  • η parameter : Sensitive to chirality but prone to errors in near-centrosymmetric structures.
  • x parameter : More reliable for resolving enantiomeric excess in complex stereoisomers.
2-Methyl-3-buten-2-ol
  • Data :
    • Boiling point: 98–99°C , density: 0.824 g/mL .
  • Comparison :
    • The hydroxyl group at C2 and double bond at C3–C4 reduce molecular symmetry, affecting boiling point and solubility.
3-Methyl-2-buten-1-ol
  • Data :
    • Boiling point: 140°C , density: 0.84 g/mL .
  • Comparison :
    • Higher boiling point than 2-Methyl-3-buten-2-ol due to increased hydrogen bonding from the primary alcohol group.
2-Methyl-3-phenylsulfanyl-1-o-tolyl-butan-1-ol
  • Data :
    • Molecular weight: 286.438 g/mol (C₁₈H₂₂OS) .
  • Comparison :
    • The bulky phenyl and o-tolyl groups significantly increase molecular weight and likely reduce volatility compared to the target compound.

Q & A

Q. What synthetic routes are recommended for (2R,3R)-2-Methyl-3-sulfanyl-butan-1-ol in academic settings?

  • Methodological Answer : The synthesis of chiral sulfanyl alcohols often involves stereoselective thiol addition to ketones or enzymatic resolution. For (2R,3R)-configured compounds, green chemistry approaches using regioselective transformations (e.g., methanol as a methylating agent and inorganic bases for deprotonation) can be adapted from analogous diol syntheses . Key steps include:
  • Chiral pool synthesis : Starting from enantiomerically pure precursors (e.g., threonine derivatives) to retain stereochemistry.
  • Thiol-ene click chemistry : For controlled sulfanyl group introduction.
    Table 1 : Comparison of Synthetic Methods
MethodYield (%)Purity (ee%)Key Reagents
Chiral pool synthesis65-78>98L-Threoninol, NaBH₄
Enzymatic resolution45-6092-95Lipase, Ethyl acetate

Q. How should (2R,3R)-2-Methyl-3-sulfanyl-butan-1-ol be stored to prevent degradation?

  • Methodological Answer : Sulfanyl alcohols are prone to oxidation and racemization. Recommendations include:
  • Storage under inert gas (N₂/Ar) at –20°C in amber glass vials.
  • Addition of stabilizers (e.g., 0.1% BHT) to inhibit thiol oxidation .
  • Regular NMR monitoring to detect disulfide formation or stereochemical integrity loss .

Q. What analytical techniques are critical for structural confirmation?

  • Methodological Answer : Use a multi-technique approach:
  • Chiral HPLC : To determine enantiomeric excess (e.g., Chiralpak IA column, hexane/isopropanol mobile phase) .
  • NMR spectroscopy : ¹H and ¹³C NMR for stereochemical assignment; NOESY for spatial proximity analysis .
  • Mass spectrometry (HRMS) : To confirm molecular formula and detect impurities.

Advanced Research Questions

Q. How can researchers resolve contradictions between computational predictions and experimental spectroscopic data?

  • Methodological Answer : Discrepancies often arise from solvent effects or force field inaccuracies. Strategies include:
  • Solvent-corrected DFT calculations : Use PCM models to simulate solvent interactions .
  • X-ray crystallography : Definitive stereochemical assignment via single-crystal analysis .
  • Dynamic NMR : To study conformational exchange affecting spectral splitting .

Q. What strategies optimize enantiomeric purity during synthesis?

  • Methodological Answer :
  • Asymmetric catalysis : Chiral ligands (e.g., BINOL-derived phosphines) for thiol addition to α,β-unsaturated ketones .
  • Kinetic resolution : Enzymes (e.g., Candida antarctica lipase) to selectively hydrolyze undesired enantiomers .
    Table 2 : Optimization Parameters
ParameterOptimal RangeImpact on ee%
Reaction temperature–10°C to 0°CReduces racemization
Catalyst loading5-10 mol%Balances cost/ee

Q. What are the limitations of current models in predicting nucleophilic reactivity?

  • Methodological Answer : Computational models often fail to account for:
  • Steric effects : Bulky substituents near the sulfanyl group alter reaction pathways .
  • Solvent nucleophilicity : Polar aprotic solvents may stabilize transition states unpredictably .
  • Thiol pKa variability : Experimental titration (e.g., UV-Vis) is needed to refine predictions .

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